

Application Notes and Protocols: Tetrabutylammonium Borohydride in Non-Aqueous Media

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Compound of Interest

Compound Name: Tetrabutylammonium borohydride

Cat. No.: B7799471

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Tetrabutylammonium borohydride, $(C_4H_9)_4NBH_4$ (TBABH₄), is a versatile and selective reducing agent that offers significant advantages over traditional inorganic borohydrides like sodium borohydride (NaBH₄). Its key feature is the presence of the bulky tetrabutylammonium cation, which imparts excellent solubility in a wide range of non-aqueous organic solvents.[1][2][3] This property allows for reactions to be conducted in homogenous, aprotic environments, which is crucial for substrates that are insoluble in water or protic solvents like methanol and ethanol.[3][4]

These application notes provide a comprehensive overview of the use of **tetrabutylammonium borohydride** in non-aqueous media, including its physicochemical properties, key applications with quantitative data, and detailed experimental protocols.

Physicochemical Properties and Solubility

The lipophilic nature of the tetrabutylammonium cation enhances the solubility of TBABH₄ in organic solvents, making it the reagent of choice for reductions in non-aqueous conditions.[1]

Table 1: Physicochemical Properties and Solubility of **Tetrabutylammonium Borohydride**

Property	Value
CAS Number	33725-74-5[5]
Molecular Formula	C ₁₆ H ₄₀ BN[1]
Molecular Weight	257.31 g/mol [1]
Appearance	White crystalline powder[6]
Melting Point	124-128 °C[7]
Solubility Profile	Dichloromethane (DCM): Soluble[1] [8]Chloroform: Soluble[1]Tetrahydrofuran (THF): Compatible/Soluble[1]Dimethyl Sulfoxide (DMSO): High solubility[1]Toluene: Soluble[4]Methanol: Slightly soluble[1]

Key Applications in Non-Aqueous Synthesis

TBABH₄ is a powerful and selective reducing agent for a variety of functional groups. Its utility in non-aqueous solvents is particularly valuable in the synthesis of pharmaceutical intermediates and other complex organic molecules.[2][5]

A primary application of TBABH₄ is the selective reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[2][9] The reaction proceeds efficiently under mild conditions in aprotic solvents like dichloromethane.[1][8] This selectivity is crucial in multi-step syntheses where other functional groups must remain intact.[2]

TBABH₄ can be used for the hydroboration of unsaturated carbon-carbon bonds in non-aqueous solvents such as refluxing chloroform. This method provides an alternative to traditional hydroborating agents. For terminal alkenes, the reaction leads to the formation of dialkyl boron species, which can be oxidized to yield anti-Markovnikov alcohols.

Table 2: Summary of Reduction and Hydroboration Reactions using TBABH₄

Substrate Type	Product Type	Solvent	Typical Conditions	Yield	Reference
Aldehydes & Ketones	Primary & Secondary Alcohols	Dichloromethane	Room Temperature	High	[1] [8]
Amides	Amines	Not Specified	Not Specified	>70%	[1]
Nitriles	Amines	Not Specified	Selective (esters, halides unaffected)	High	[1]
Terminal Alkene	Primary Alcohol	Chloroform	Reflux, 5 hr, followed by oxidative workup	Good	
Internal Alkyne	Ketone	Chloroform	Reflux, followed by oxidative workup	Good	

Experimental Protocols

The following protocols provide detailed methodologies for common applications of **tetrabutylammonium borohydride** in non-aqueous media.

This protocol describes the reduction of a generic ketone to a secondary alcohol.

Materials:

- Ketone substrate
- **Tetrabutylammonium borohydride** (TBABH₄)
- Anhydrous Dichloromethane (DCM)

- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (Brine) solution
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, and stir bar
- Separatory funnel

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone substrate (1.0 eq.) in anhydrous dichloromethane (DCM).
- **Reagent Addition:** While stirring the solution at room temperature, add **tetrabutylammonium borohydride** (1.5 - 2.0 eq.) portion-wise. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Reaction Quench:** Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 1 M HCl to quench the excess borohydride. Continue adding until gas evolution ceases.
- **Workup:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO_3 solution and brine.
- **Drying and Concentration:** Dry the separated organic layer over anhydrous Na_2SO_4 or MgSO_4 . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude alcohol.
- **Purification:** Purify the crude product by flash column chromatography on silica gel if necessary.

This protocol is adapted from the procedure for hydroborating unsaturated systems.

Materials:

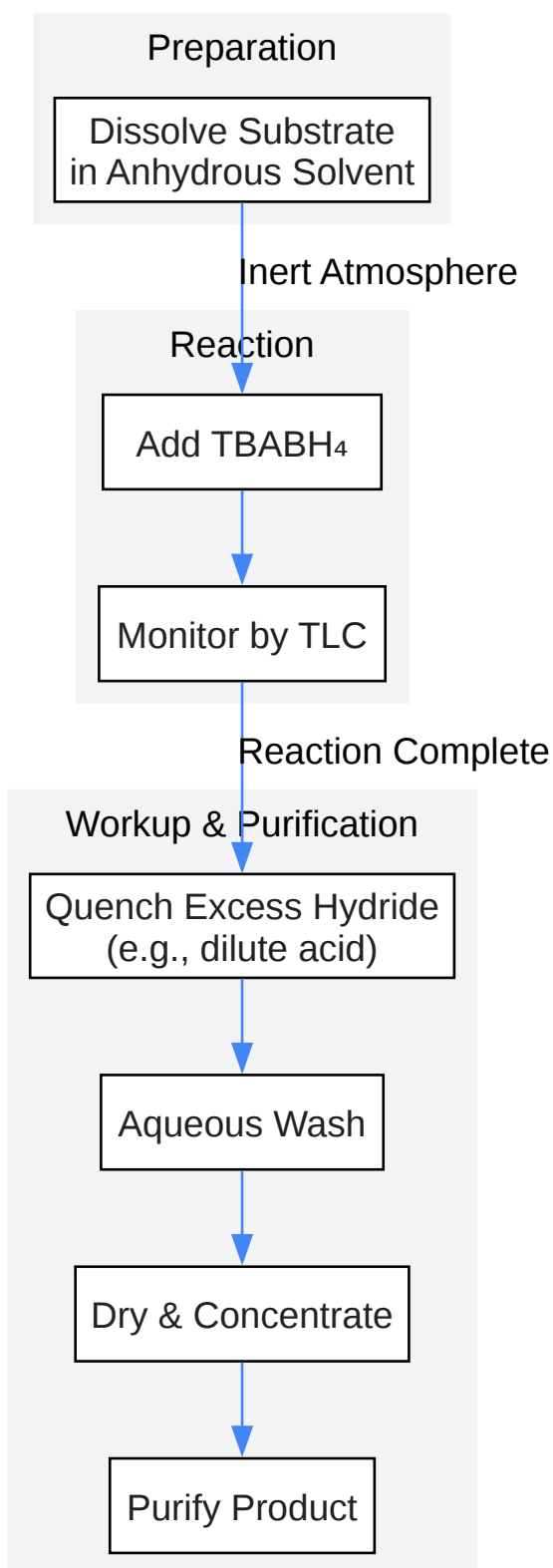
- Alkene substrate
- **Tetrabutylammonium borohydride** (TBABH₄)
- Chloroform (CHCl₃)
- Dilute Sulfuric Acid (H₂SO₄)
- Sodium Hydroxide (NaOH) solution
- 30% Hydrogen Peroxide (H₂O₂)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Round-bottom flask with reflux condenser

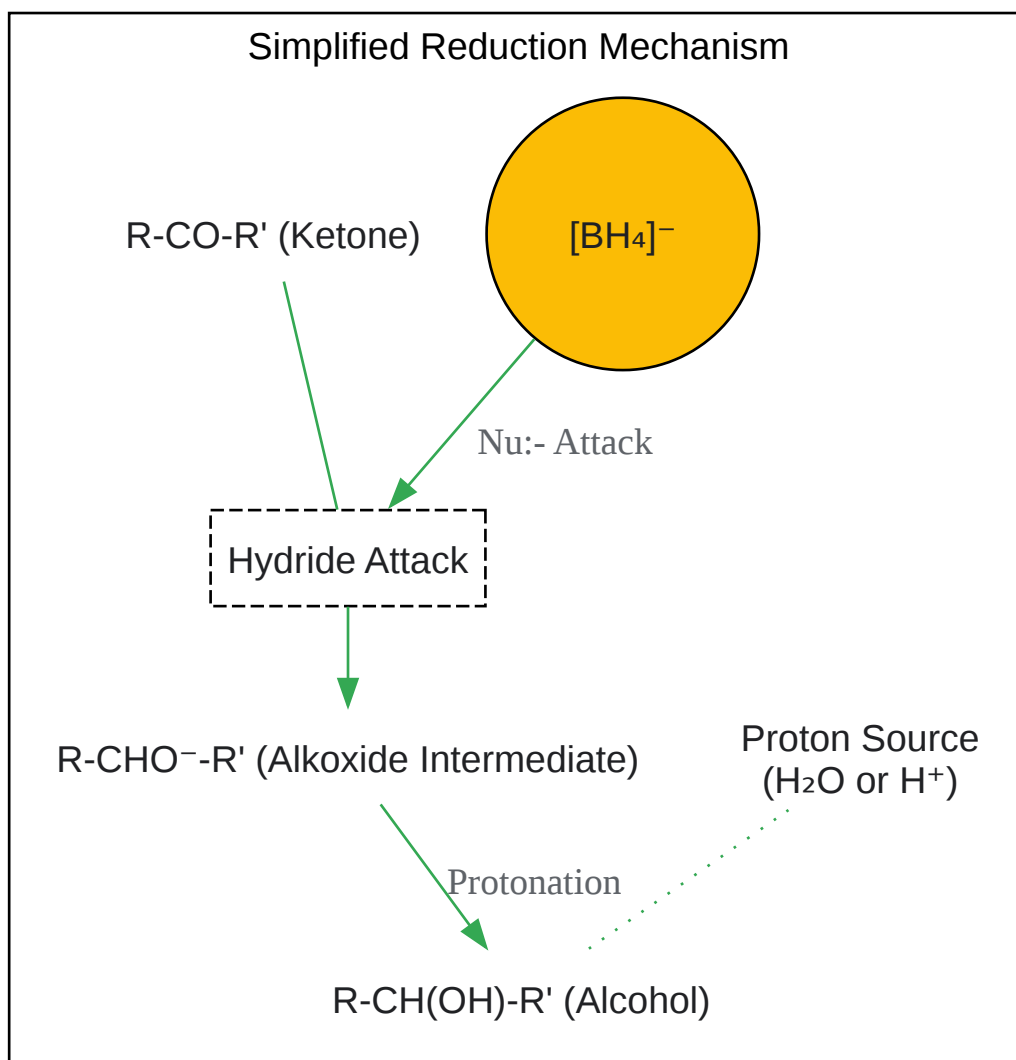
Procedure:

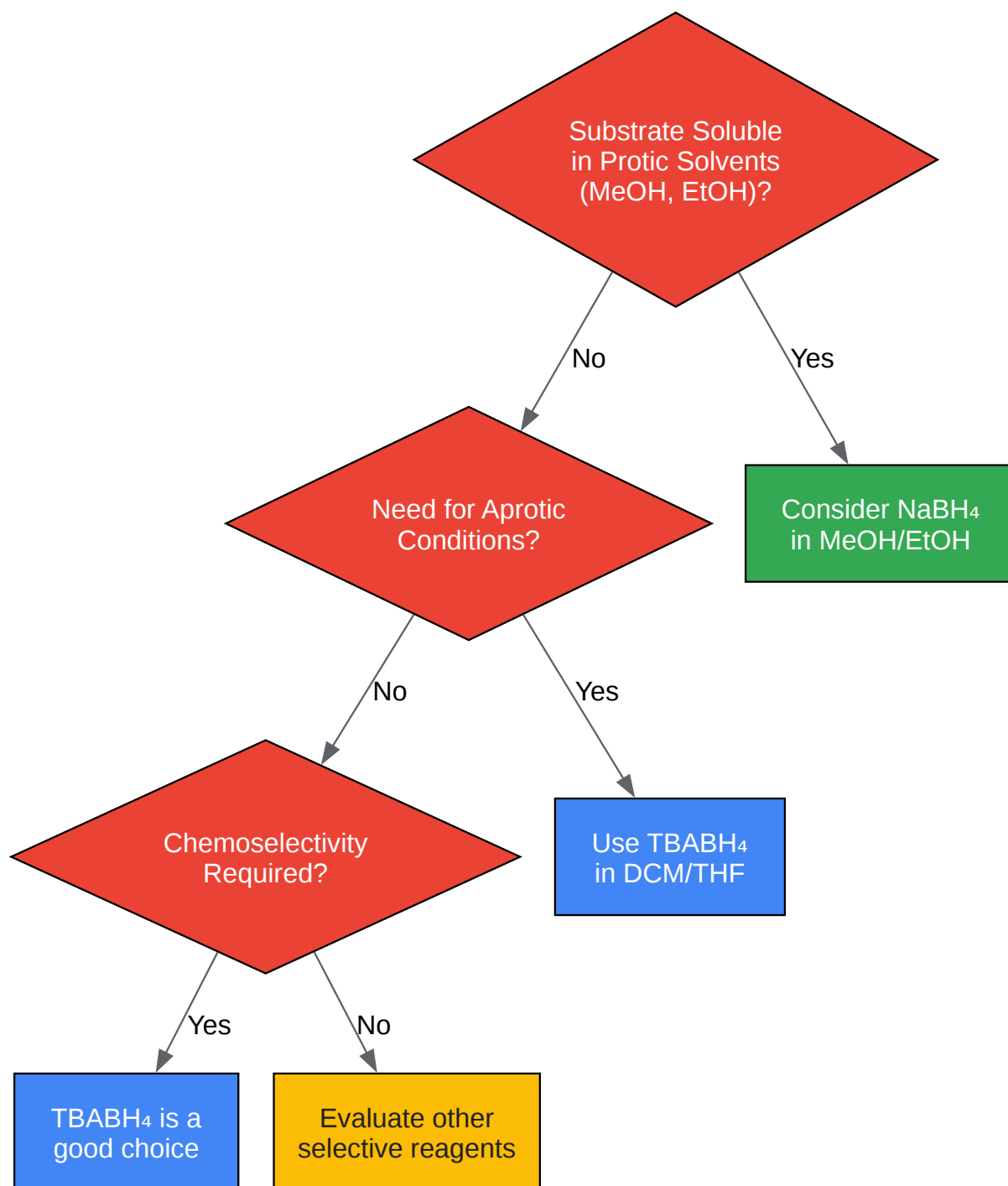
- **Reaction Setup:** To a solution of the alkene (2.0 eq.) in chloroform, add **tetrabutylammonium borohydride** (1.0 eq.).
- **Hydroboration:** Heat the mixture to reflux and maintain for 5 hours.
- **Quenching:** After cooling to room temperature, carefully quench the excess hydride with dilute H₂SO₄.
- **Oxidation:** Make the reaction mixture alkaline by adding NaOH solution. Oxidize the intermediate organoborane by adding 30% H₂O₂ and stirring at room temperature.
- **Workup:** Separate the organic layer. Dry the organic layer over anhydrous Na₂SO₄.
- **Isolation:** Remove the solvent under reduced pressure to obtain the crude alcohol product. Further purification can be performed as needed.

Visualizations

Diagrams created using Graphviz to illustrate workflows and mechanisms.







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References

- 1. Buy Tetrabutylammonium borohydride | 33725-74-5 [smolecule.com]
- 2. nbinnno.com [nbinnno.com]
- 3. Tetraethylammonium borohydride | 17083-85-1 | Benchchem [benchchem.com]
- 4. Tetrabutylammonium borohydride | 33725-74-5 | Benchchem [benchchem.com]
- 5. nbinnno.com [nbinnno.com]
- 6. nbinnno.com [nbinnno.com]
- 7. Tetrabutylammonium borohydride 98 33725-74-5 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinnno.com [nbinnno.com]
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